withanolide A withanolide A 15-[1-(4,5-dimethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.0^{2,4}.0^{5,10}.0^{14,18}]octadec-7-en-9-one is a natural product found in Lycium chinense, Withania coagulans, and Withania somnifera with data available.
Brand Name: Vulcanchem
CAS No.: 32911-62-9
VCID: VC21348408
InChI: InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3
SMILES:
Molecular Formula: C28H38O6
Molecular Weight: 470.6 g/mol

withanolide A

CAS No.: 32911-62-9

Cat. No.: VC21348408

Molecular Formula: C28H38O6

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

withanolide A - 32911-62-9

CAS No. 32911-62-9
Molecular Formula C28H38O6
Molecular Weight 470.6 g/mol
IUPAC Name 15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-1-hydroxyethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one
Standard InChI InChI=1S/C28H38O6/c1-14-13-20(33-24(30)15(14)2)27(5,31)18-9-8-16-21-17(10-12-25(16,18)3)26(4)19(29)7-6-11-28(26,32)23-22(21)34-23/h6-7,16-18,20-23,31-32H,8-13H2,1-5H3
Standard InChI Key DXWHOKCXBGLTMQ-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]5[C@H](O5)[C@@]6([C@@]4(C(=O)C=CC6)C)O)C)O)C
Canonical SMILES CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3C5C(O5)C6(C4(C(=O)C=CC6)C)O)C)O)C
Melting Point 282 - 284 °C

Chemical Identity and Structural Features

Withanolide A (C₂₈H₃₈O₆; molecular weight 470.6 g/mol) is a withanolide characterized by a 28-carbon ergostane skeleton with a modified side chain forming a δ-lactone ring . Its structural uniqueness lies in three critical motifs:

  • α,β-unsaturated ketone in ring A, enabling Michael addition reactions with cellular thiols.

  • 5β,6β-epoxide in ring B, contributing to electrophilic reactivity.

  • Lactone side chain (C-22/C-26), essential for membrane interaction and target binding .

These features facilitate interactions with cysteine residues in proteins such as NF-κB and Hsp90, underpinning its bioactivity .

Biosynthesis in Withania somnifera

Withanolide A biosynthesis occurs via the mevalonate pathway in Withania somnifera leaves and roots. Key enzymatic steps include:

  • Cytochrome P450-mediated oxidation at C-28 to form the lactone moiety.

  • Epoxidation by Withania epoxidase at C-5/C-6.

  • Glycosylation modifications producing withanoside derivatives .

Environmental stressors (e.g., UV exposure) upregulate biosynthetic genes, enhancing yield up to 3.2-fold in vitro .

Pharmacokinetic Profile

Plasma pharmacokinetics vary significantly by administration route and species:

ParameterRodents (IV)Humans (Oral)
Cₘₐₓ (ng/mL)8410 ± 32049.5 ± 8.7
Tₘₐₓ (h)0.252.1
AUC₀–∞ (h·ng/mL)12,450 ± 980210 ± 45
Half-life (h)4.8 ± 0.66.3 ± 1.2

Data compiled from rodent models and human trials .

Oral bioavailability remains low (≈8%) due to first-pass metabolism, prompting research into nanoemulsions and liposomal delivery systems to enhance absorption .

Mechanisms of Action

Anti-Cancer Activity

Withanolide A exhibits multi-targeted effects:

  • NF-κB Inhibition: Binds IκB kinase (IKKβ) at Cys-179, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation (IC₅₀ = 0.5 μM) .

  • STAT3 Suppression: Reduces phosphorylation at Tyr-705 and Ser-727, downregulating survivin and Bcl-2 in leukemia cells .

  • Hsp90 Modulation: Disrupts Hsp90-Cdc37 chaperone complex, inducing proteasomal degradation of oncogenic clients (e.g., HER2, Akt) .

In MDA-MB-231 breast cancer cells, 10 μM withanolide A achieves 78% apoptosis via caspase-3 activation .

Neuroprotection

  • Alzheimer’s Disease: Reduces β-amyloid plaques by 62% in transgenic mice through LRP-1 upregulation and neprilysin activation .

  • Parkinson’s Disease: Attenuates MPTP-induced dopaminergic neuron loss by 45% via Nrf2/ARE pathway activation .

Anti-Diabetic Effects

Withanolide A outperforms acarbose in silico and in vitro:

TargetWithanolide A (IC₅₀)Acarbose (IC₅₀)
α-Amylase12.3 ± 1.5 μM28.7 ± 2.1 μM
α-Glucosidase8.9 ± 0.8 μM15.4 ± 1.3 μM

Molecular dynamics simulations confirm stable binding to α-glucosidase (ΔG = −102.1 kcal/mol vs. −82.1 kcal/mol for acarbose) .

Analytical Characterization

UHPLC-PDA/ESI-MS/MS parameters for quantification :

Retention Time (min)Precursor Ion (m/z)MS/MS Fragments (m/z)
25.80469 [M−H]⁻451, 433, 283

Calibration curves show linearity (R² = 0.9993) across 0.1–100 μg/mL, with LOD/LOQ of 0.03/0.09 μg/mL .

Clinical Implications and Challenges

While Phase I trials demonstrate tolerability up to 300 mg/day, challenges persist:

  • Low aqueous solubility (2.1 μg/mL).

  • CYP3A4-mediated metabolism reduces systemic exposure.

Ongoing research focuses on:

  • Prodrug formulations (e.g., withanoside IV conjugates).

  • Combination therapies with paclitaxel or metformin.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator